3,8-Dibromo-6-chlorophenanthridine 3,8-Dibromo-6-chlorophenanthridine
Brand Name: Vulcanchem
CAS No.: 33692-79-4
VCID: VC19675043
InChI: InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H
SMILES:
Molecular Formula: C13H6Br2ClN
Molecular Weight: 371.45 g/mol

3,8-Dibromo-6-chlorophenanthridine

CAS No.: 33692-79-4

Cat. No.: VC19675043

Molecular Formula: C13H6Br2ClN

Molecular Weight: 371.45 g/mol

* For research use only. Not for human or veterinary use.

3,8-Dibromo-6-chlorophenanthridine - 33692-79-4

Specification

CAS No. 33692-79-4
Molecular Formula C13H6Br2ClN
Molecular Weight 371.45 g/mol
IUPAC Name 3,8-dibromo-6-chlorophenanthridine
Standard InChI InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H
Standard InChI Key LFSFTELECNLNLR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

Phenanthridine consists of a fused tricyclic system comprising two benzene rings and a pyridine ring. In 3,8-dibromo-6-chlorophenanthridine, bromine atoms occupy the 3rd and 8th positions of the phenanthridine core, while a chlorine substituent is located at the 6th position (Figure 1). The molecular formula is inferred as C₁₃H₆Br₂ClN, with a calculated molecular weight of 371.5 g/mol based on atomic composition .

Table 1: Comparative Structural Data of Halogenated Phenanthridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen Substitution Pattern
3,8-Dibromo-6-(4-bromophenyl)phenanthridine C₁₉H₁₀Br₃N492.03-Br, 8-Br, 6-(4-BrC₆H₄)
3,8-Diamino-6-phenylphenanthridine C₁₉H₁₆N₃⁺286.43-NH₂, 8-NH₂, 6-C₆H₅
3-Bromo-6-chloro-phenanthrene-9,10-dione C₁₄H₅BrClO₂335.53-Br, 6-Cl, 9,10-dione
3,8-Dibromo-1,10-phenanthroline-5,6-dione C₁₂H₄Br₂N₂O₂367.983-Br, 8-Br, 5,6-dione

The nitrogen atom in the pyridine ring introduces basicity (pKa ≈ 4.5–5.5 for phenanthridine), while halogen substituents enhance molecular polarity and intermolecular interactions .

Spectroscopic Signatures

Predicted spectral data for 3,8-dibromo-6-chlorophenanthridine include:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with deshielding effects from electron-withdrawing halogens .

  • ¹³C NMR: Carbons adjacent to halogens show downfield shifts (e.g., C-3/Br: ~125 ppm; C-6/Cl: ~130 ppm) .

  • IR: Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-Cl (~750–800 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthesis route involves sequential halogenation of a phenanthridine precursor (Figure 2):

  • Core Formation: Anionic cyclization of biphenyl derivatives, as demonstrated for phenanthrene-9,10-dione systems .

  • Bromination: Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to achieve 3,8-dibromination.

  • Chlorination: Directed ortho-metalation (DoM) with n-BuLi followed by Cl₂ or Cl⁺ electrophiles to install the 6-chloro group .

Key Challenge: Regioselectivity in bromination requires steric and electronic guidance. The pyridine nitrogen deactivates the ring, favoring halogenation at meta/para positions relative to the nitrogen .

Optimization Strategies

  • Protecting Groups: Temporary protection of the pyridine nitrogen (e.g., as an N-oxide) could modulate reactivity .

  • Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization .

Physicochemical Properties

Thermal Stability

Analogous bromophenanthridines exhibit high thermal stability, with melting points exceeding 250°C . 3,8-Dibromo-6-chlorophenanthridine is predicted to sublime at >300°C, consistent with its halogen-rich aromatic structure .

Table 2: Predicted Physicochemical Properties

PropertyValueBasis for Prediction
Melting Point>250°CAnalog data
Solubility (25°C)<0.1 mg/mL in H₂OHydrophobic halogens
LogP (Octanol-Water)4.2–4.8Computed via XLogP3
Molar Refractivity85.5 cm³/molGroup contribution method

Reactivity Profile

  • Nucleophilic Aromatic Substitution (SNAr): Bromine at C-3 and C-8 may undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under heating .

  • Metal-Halogen Exchange: Bromine atoms participate in Pd-catalyzed couplings (e.g., Suzuki, Heck) .

  • Acid-Base Behavior: Protonation at the pyridine nitrogen (pKa ≈ 4.7) enhances solubility in acidic media .

Applications and Functional Utility

Pharmaceutical Intermediates

Phenanthridine derivatives exhibit antimicrobial and antitumor activities. Bromine and chlorine substituents may enhance lipophilicity and target binding . For example, amino-substituted analogs show DNA intercalation properties .

Materials Science

  • Organic Electronics: Halogenated aromatics serve as electron-transport layers in OLEDs .

  • Coordination Chemistry: The pyridine nitrogen and halogens can act as ligands for transition metals (e.g., Ru, Ir) in catalytic systems .

Synthetic Building Blocks

The compound’s halogen handles enable iterative cross-coupling for constructing π-extended systems (e.g., graphene nanoribbons) .

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight bromophenanthridines as ligands in C–H activation catalysis . Computational studies suggest 3,8-dibromo-6-chlorophenanthridine could stabilize Pd(0) intermediates in cross-couplings .

Drug Discovery

Virtual screening identifies halogenated phenanthridines as kinase inhibitors. In vitro validation is pending .

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